3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride
Description
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride is a chlorinated aromatic amine characterized by a 2-chlorophenyl group attached to a 2,2-dimethylpropan-1-amine backbone. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing chlorine substituent and the bulky dimethyl groups on the propane chain. It is commonly utilized in pharmaceutical research, particularly in studies targeting receptor interactions or antimicrobial activity .
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,2-dimethylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN.ClH/c1-11(2,8-13)7-9-5-3-4-6-10(9)12;/h3-6H,7-8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUCKVVJWYGOBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1Cl)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Reduction of 3-(2-Chlorophenyl)-2,2-dimethylpropanoic acid: This method involves the reduction of the corresponding carboxylic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Amination of 3-(2-Chlorophenyl)-2,2-dimethylpropanal: This method involves the amination of the corresponding aldehyde using reagents such as ammonia or ammonium chloride under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis processes that ensure high purity and yield. These methods often involve the use of advanced chemical reactors and purification techniques to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding amine oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and amines.
Major Products Formed:
Oxidation: Amine oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
Pharmacological Properties
The compound exhibits diverse pharmacological activities due to its unique chemical structure. It is primarily studied for:
- Antidepressant Effects : Research indicates that compounds similar to 3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride can enhance serotonin and norepinephrine levels, leading to antidepressant-like effects in animal models .
- Neuroprotective Properties : Studies suggest potential neuroprotective effects by reducing oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents.
- Anticancer Activity : The compound has been investigated for its ability to inhibit tumor growth and metastasis through modulation of specific biochemical pathways .
Mental Health Disorders
The compound has shown promise in treating depression and anxiety disorders. In rodent studies, administration led to significant reductions in depressive behaviors, attributed to enhanced neurotransmitter activity.
Neurodegenerative Diseases
Research indicates that this compound could be beneficial in treating conditions like Alzheimer's and Parkinson's diseases due to its neuroprotective effects. In vitro studies demonstrated a reduction in cell death among neuronal cultures exposed to neurotoxins.
Cancer Treatment
The compound's potential as an anticancer agent has been highlighted in various studies. Its ability to inhibit specific enzymes involved in tumor progression makes it a candidate for further development as a cancer therapeutic .
Case Study on Depression
A study involving rodents demonstrated that the administration of this compound led to significant reductions in depressive behaviors compared to control groups. The observed effects were linked to enhanced serotonin levels, suggesting a mechanism similar to that of established antidepressants.
Neuroprotective Effects
In vitro studies showed that the compound could reduce apoptosis in neuronal cell cultures exposed to neurotoxic agents. This suggests its potential role in treating neurodegenerative diseases by protecting neuronal integrity.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It is involved in signaling pathways that regulate cellular processes and physiological functions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Comparative Analysis of Structural Analogs
Substituent Effects on Pharmacological Activity
- Chlorine vs. Methoxy (OCH₃): The electron-withdrawing Cl in the target compound may enhance binding to receptors requiring polarized interactions, while the OCH₃ group in its analog increases solubility but reduces electron density on the aromatic ring .
- Fluorine Addition: The 3-chloro-2-fluoro derivative shows increased electronegativity, which could enhance interactions with hydrogen-bonding motifs in biological targets .
Backbone and Stereochemical Influences
- Chirality, as seen in NPS R568, significantly impacts receptor binding; however, the target compound’s lack of stereocenters may simplify synthesis while limiting enantiomer-specific activity .
Pharmacological and Antimicrobial Potential
- Compounds with chlorophenyl groups, such as CDFII (), demonstrate synergistic effects with carbapenems against MRSA, suggesting the target compound could share similar antimicrobial properties .
- The dibenzoazepine moiety in Desmethyltrimipramine highlights the role of extended aromatic systems in CNS activity, a feature absent in the simpler target compound .
Biological Activity
3-(2-Chlorophenyl)-2,2-dimethylpropan-1-amine hydrochloride, a compound belonging to the phenylpropylamine class, has garnered interest for its potential biological activities. This article explores its biological activity, including its mechanism of action, therapeutic potential, and associated research findings.
- Molecular Formula : CHClN
- Molecular Weight : 201.71 g/mol
- Melting Point : 187-190 °C
- Boiling Point : 130.7 °C at 760 mmHg
Structure
The compound features a chlorophenyl group which is significant in modulating its biological interactions. The presence of the dimethyl group enhances its lipophilicity, potentially affecting its pharmacokinetics and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The chlorophenyl moiety is known to influence the compound's binding affinity to neurotransmitter receptors, particularly those involved in the central nervous system (CNS).
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological effects:
- Antidepressant Activity : Similar compounds in the phenylpropylamine class have shown efficacy in treating mood disorders by modulating neurotransmitter levels.
- Stimulant Properties : The structure suggests potential stimulant effects, akin to other amphetamine derivatives.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzyme activities, which may correlate with its pharmacological effects. For example, it has been noted to affect glutaminyl cyclase activity, a target for Alzheimer's treatment .
Case Studies and Research Findings
A review of recent literature reveals several studies focused on the biological activity of similar compounds:
- Antitubercular Activity : Compounds structurally related to this compound have been tested against Mycobacterium tuberculosis. Results indicate varying degrees of effectiveness, suggesting potential for further exploration in anti-infective therapies .
- Neuropharmacology : A study highlighted the compound's ability to modulate neurotransmitter release in neuronal cultures, indicating possible applications in neurodegenerative diseases .
Comparative Analysis
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
